2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile
CAS No.:
Cat. No.: VC13724583
Molecular Formula: C10H9F2N3
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F2N3 |
|---|---|
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | 2-(3,3-difluoropyrrolidin-1-yl)pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C10H9F2N3/c11-10(12)2-4-15(7-10)9-5-8(6-13)1-3-14-9/h1,3,5H,2,4,7H2 |
| Standard InChI Key | FPFKPJKIPVUSNT-UHFFFAOYSA-N |
| SMILES | C1CN(CC1(F)F)C2=NC=CC(=C2)C#N |
| Canonical SMILES | C1CN(CC1(F)F)C2=NC=CC(=C2)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is 2-[(3,3-difluoropyrrolidin-1-yl)]pyridine-4-carbonitrile. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1223404-88-3 |
| Molecular Formula | CHFN |
| Molecular Weight | 224.19 g/mol |
| SMILES Notation | C1C(C(F)(F)NCC1)N2C=NC=C(C2)C#N |
The compound features a pyrrolidine ring with geminal fluorine atoms at the 3-position, linked to the 2-position of a pyridine ring bearing a nitrile group at the 4-position .
Crystallographic and Conformational Analysis
X-ray diffraction data for this compound remains limited, but computational models derived from related structures (e.g., GNE-3511) suggest a chair-like conformation for the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the nitrile nitrogen and adjacent fluorine atoms . The dihedral angle between the pyrrolidine and pyridine rings is approximately 45°, optimizing steric interactions while maintaining planarity for π-π stacking in protein binding .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of 2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
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SNAr Reaction:
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Buchwald-Hartwig Amination:
Process Optimization Challenges
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Fluorine Stability: The geminal difluoro group is susceptible to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .
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Regioselectivity: Competing reactions at the pyridine’s 2- and 6-positions require careful control of stoichiometry and temperature .
Physicochemical and Spectroscopic Properties
Stability Under Stress Conditions
Studies on structurally related compounds (e.g., ISB) reveal insights into degradation pathways :
| Condition | Stability Profile | Major Degradation Pathway |
|---|---|---|
| Acidic (0.1N HCl) | Moderate degradation (t = 24h) | Hydrolysis of nitrile to amide |
| Oxidative (HO) | High stability (t > 72h) | N-Oxidation (minor pathway) |
| Photolytic | Low stability (t = 6h) | Defluorination and ring opening |
Spectroscopic Characterization
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Mass Spectrometry (MS):
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NMR Spectroscopy:
Pharmaceutical Applications and Biological Relevance
Role in Drug Design
2-(3,3-Difluoro-pyrrolidin-1-yl)-isonicotinonitrile is a cornerstone in synthesizing kinase inhibitors:
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GNE-3511: This compound incorporates the target molecule as a substructure, targeting mutant IDH1 in leukemia . Docking studies (Glide software) show a binding affinity (ΔG = -9.2 kcal/mol) due to interactions with Arg132 and Tyr139 residues .
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Ivosidenib Degradation: Under photolytic stress, ISB undergoes defluorination to form DP-IV (m/z 547.1369), which shares structural motifs with the target compound .
In Silico Toxicity Predictions
TOPKAT simulations for related degradation products predict:
Future Directions and Research Gaps
Opportunities for Innovation
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Continuous Flow Synthesis: Mitigate thermal degradation risks during large-scale production.
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Bioisosteric Replacements: Exploring tetrazoles or sulfonamides as nitrile alternatives.
Unresolved Challenges
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In Vivo Metabolism: Limited data on cytochrome P450 interactions.
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Ecotoxicity: Long-term environmental impact of fluorinated byproducts remains unstudied.
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